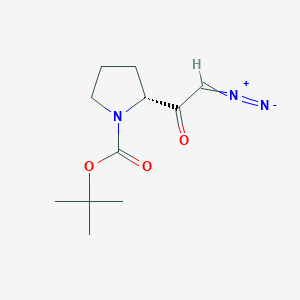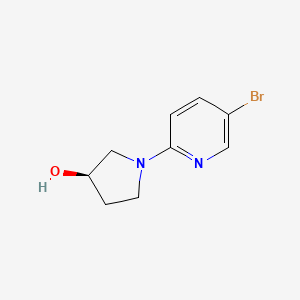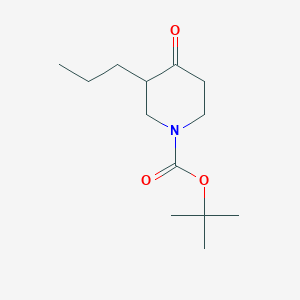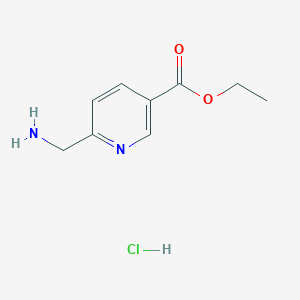
2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride
Overview
Description
2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C15H18ClNO and its molecular weight is 263.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopy and Identification
A study by Chapman (2017) utilized NMR spectroscopy to identify and characterize various novel psychoactive substances, including 2-phenylethan-1-amines and N-benzyl-2-phenylethan-1-amines. This research is significant for forensic and harm-reduction organizations in identifying these compounds, some of which appear sporadically (Chapman, 2017).
Sensing Applications
Wang et al. (2018) discussed the synthesis of novel lanthanide coordination polymers with the ability to sense amines and small organic molecules. These compounds show potential in fluorescence sensing applications, which could be relevant for compounds like 2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride (Wang et al., 2018).
Reactivity and Transformation Studies
Kolesińska and Kaminski (2009) explored the transformation of tertiary amines into alkylating agents, examining the selectivity and reaction conditions. This research provides insight into the chemical behavior and potential applications of amines similar to this compound in synthetic chemistry (Kolesińska & Kaminski, 2009).
Vasorelaxant Effects in Pharmacology
A study by Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, a compound structurally related to this compound. They discovered that these effects are mediated by the soluble guanylate cyclase-cGMP pathway, demonstrating the potential pharmacological applications of similar compounds (Brito et al., 2013).
Organometallic Chemistry
Research by Albert et al. (2007) on ortho-cyclopalladated imines highlights the potential of compounds like this compound in organometallic chemistry. This study focused on the synthesis and reactivity of these compounds towards carbon monoxide, providing valuable insights into their application in catalysis and material science (Albert et al., 2007).
Protonation and Crystal Structure Analysis
A 2022 study by Nitek et al. examined the influence of protonation on the geometry of related aroxyalkylaminoalcohol derivatives. This study, focusing on crystal structures and molecular conformations, offers insights into the structural properties of this compound (Nitek et al., 2022).
Properties
IUPAC Name |
1-phenyl-2-phenylmethoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNLFTCHWDZJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)






![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide](/img/structure/B1441378.png)
![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)
![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)



